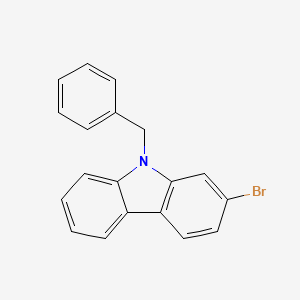

9-benzyl-2-bromo-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Benzyl-2-bromo-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-2-bromo-9H-carbazole typically involves the bromination of 9-benzylcarbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 9-Benzyl-2-bromo-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-benzylcarbazole.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: 9-benzyl-2-aminocarbazole, 9-benzyl-2-thiocarbazole.

Oxidation: Carbazole-3,6-dione derivatives.

Reduction: 9-benzylcarbazole.

Aplicaciones Científicas De Investigación

9-Benzyl-2-bromo-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its use in drug development due to its structural similarity to biologically active carbazole derivatives.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

Mecanismo De Acción

The mechanism of action of 9-benzyl-2-bromo-9H-carbazole is primarily related to its ability to interact with various molecular targets. The bromine atom can participate in halogen bonding, while the carbazole moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes and receptors .

Comparación Con Compuestos Similares

2-Bromo-9H-carbazole: A mono-brominated derivative of carbazole used in the synthesis of semiconducting materials.

9-Benzylcarbazole: The non-brominated parent compound used as a precursor in the synthesis of 9-benzyl-2-bromo-9H-carbazole.

3,6-Dibromo-9H-carbazole: A dibrominated derivative with applications in organic electronics.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized materials for optoelectronic applications .

Actividad Biológica

9-Benzyl-2-bromo-9H-carbazole is a synthetic derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and molecular mechanisms of action.

The compound has the molecular formula C19H14BrN and is characterized by its bromine substitution at the 2-position and a benzyl group at the 9-position of the carbazole structure. This unique arrangement contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A875 (melanoma) cells. The compound's mechanism involves modulation of cell signaling pathways, particularly through interactions with mitogen-activated protein kinases (MAPK), leading to altered gene expression and cell cycle regulation .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 12.5 | Induction of apoptosis via MAPK pathway |

| Study B | A875 | 15.0 | Cell cycle arrest in G1 phase |

| Study C | MCF-7 (breast cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Interaction with Enzymes

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either enzyme inhibition or activation, affecting the metabolism of other compounds.

Binding to Nucleic Acids

The compound has been found to bind DNA and RNA, influencing transcription and translation processes. This binding can modulate gene expression, thereby impacting cellular functions such as proliferation and apoptosis .

Case Study 1: HepG2 Cell Line

In a controlled laboratory setting, treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL. The study utilized agar diffusion methods to assess the inhibitory effects.

Propiedades

IUPAC Name |

9-benzyl-2-bromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNUHBRWXASFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.